1,1-Dicyclohexyl-3-phenylurea

Beschreibung

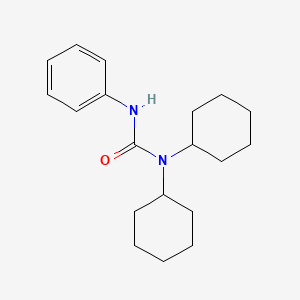

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

5765-54-8 |

|---|---|

Molekularformel |

C19H28N2O |

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

1,1-dicyclohexyl-3-phenylurea |

InChI |

InChI=1S/C19H28N2O/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,20,22) |

InChI-Schlüssel |

OSESYOACFFMCTM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Routes to 1,1-Dicyclohexyl-3-phenylurea

Reaction of Dicyclohexylamine (B1670486) with Phenyl Isocyanate

The most direct and widely employed method for synthesizing this compound is the reaction between dicyclohexylamine and phenyl isocyanate. rsc.org This reaction is a classic example of nucleophilic addition, where the secondary amine (dicyclohexylamine) attacks the electrophilic carbon of the isocyanate group.

A typical procedure involves dissolving dicyclohexylamine in a suitable solvent and then adding phenyl isocyanate. The reaction is often carried out at a low temperature initially (e.g., 0 °C) and then allowed to warm to room temperature. rsc.org The choice of solvent can influence the reaction efficiency and ease of product isolation. While traditional syntheses might use solvents like dichloromethane, recent advancements have explored more sustainable options. rsc.orgorganic-chemistry.org

The reaction progress is usually monitored until completion, after which the product, this compound, often precipitates out of the solution or can be isolated by adding a non-solvent like water. rsc.org The resulting solid is then collected by filtration, washed, and dried. This method is favored for its high yields and the straightforward nature of the reaction. For instance, a reported synthesis using the bio-alternative solvent Cyrene afforded the product in an 87% yield. rsc.org

Table 1: Reaction of Dicyclohexylamine with Phenyl Isocyanate

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

|---|

Oxidative Desulphurisation Approaches for Unsymmetrical Ureas

An alternative to the isocyanate route for forming unsymmetrical ureas involves the oxidative desulfurization of precursor thioureas. This two-step approach first requires the synthesis of the corresponding thiourea (B124793), 1,1-dicyclohexyl-3-phenylthiourea, which is then converted to the urea (B33335).

The synthesis of unsymmetrical thioureas can be achieved by reacting an amine with an isothiocyanate. mdpi.com Once the thiourea is formed, various oxidizing agents can be employed for the desulfurization step. Hydrogen peroxide has been utilized in a one-pot procedure where the thiourea is formed in situ from an aryl isothiocyanate and an aliphatic secondary amine, followed by oxidative desulfurization. rsc.org

More recently, visible-light-promoted oxidative desulfurization has emerged as a greener alternative. novanet.ca This method uses molecular oxygen as the oxidant and a photoredox catalyst, such as eosin (B541160) Y, under irradiation with visible light (e.g., blue LEDs). nih.gov This approach avoids the need for strong, often toxic, oxidants. novanet.ca Another mild and efficient reagent for this transformation is o-iodoxybenzoic acid (IBX), which facilitates the oxidative desulfurization of 1,3-disubstituted thioureas to the corresponding carbodiimides, which can then be hydrated to ureas. organic-chemistry.org

Table 2: Oxidative Desulfurization Approaches

| Precursor | Oxidant/Catalyst | Conditions | Product |

|---|---|---|---|

| 1,1-Dicyclohexyl-3-phenylthiourea | H₂O₂ | One-pot | This compound rsc.org |

| Aryl isothiocyanates and aliphatic amines | O₂, Eosin Y, Visible Light | DMSO/H₂O, Blue LED | Unsymmetrical ureas novanet.canih.gov |

Emerging and Sustainable Synthesis Protocols

Visible-Light-Induced Decarboxylation of Dioxazolones

A novel and sustainable approach for the synthesis of unsymmetrical ureas utilizes the visible-light-induced decarboxylation of dioxazolones. mdpi.comnih.gov Dioxazolones, such as 3-phenyl-1,4,2-dioxazol-5-one (B8146842), can serve as precursors to isocyanates. tandfonline.comacs.org

In this method, the dioxazolone is irradiated with visible light, often from a blue LED, in the presence of a secondary amine. mdpi.com This process can proceed without the need for an external photocatalyst, as trace amounts of iron present in the reactants have been shown to play a crucial role. mdpi.comnih.gov The reaction involves the decarboxylation of the dioxazolone to generate a nitrene intermediate, which then rearranges to form an isocyanate in situ. acs.org This isocyanate subsequently reacts with the amine to yield the desired urea. This strategy is advantageous due to its mild reaction conditions (room temperature) and avoidance of hazardous reagents like phosgene (B1210022) for isocyanate generation. mdpi.comacs.org Various ureas have been synthesized with high yields using this practical and environmentally friendly strategy. mdpi.comnih.gov

Table 3: Visible-Light-Induced Urea Synthesis from Dioxazolones

| Dioxazolone | Amine | Light Source | Reaction Time | Yield |

|---|

Application of Bio-Alternative Solvents in Urea Synthesis

The use of bio-alternative solvents is a key aspect of green chemistry, aiming to replace toxic and environmentally harmful solvents. nih.gov Cyrene (dihydrolevoglucosenone), derived from cellulose (B213188), has been identified as a green alternative to common dipolar aprotic solvents like N,N-dimethylformamide (DMF). rsc.orgnih.gov

The synthesis of this compound has been successfully demonstrated in Cyrene. rsc.org The reaction of dicyclohexylamine with phenyl isocyanate in Cyrene proceeds efficiently, and a simple work-up procedure involving precipitation with water allows for easy isolation of the product. rsc.orgresearchgate.net This method not only avoids the use of toxic solvents but also increases the molar efficiency compared to standard industrial protocols. rsc.org The use of "on-water" synthesis, where the reaction is performed in an aqueous medium, represents another sustainable approach, often leading to simple product isolation by filtration and allowing for the recycling of the water effluent. organic-chemistry.orgacs.org

Hypervalent Iodine Mediated Approaches for Urea Formation

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and o-iodoxybenzoic acid (IBX), have emerged as powerful tools in organic synthesis for mediating a variety of transformations, including the formation of ureas. mdpi.comnih.gov

One approach involves the Hofmann rearrangement of primary amides. Treatment of a primary amide with PIDA in the presence of an ammonia (B1221849) source can generate an isocyanate intermediate in situ, which then reacts to form an N-substituted urea. mdpi.com More directly relevant to unsymmetrical ureas, hypervalent iodine reagents can be used to couple amides and amines. nih.gov This method avoids the need for metal catalysts and harsh reaction conditions. nih.gov

Additionally, hypervalent iodine reagents are instrumental in the oxidative desulfurization of thioureas, as mentioned previously. For example, IBX can efficiently convert 1,3-disubstituted thioureas into carbodiimides, which are direct precursors to ureas. organic-chemistry.org These methods offer mild reaction conditions and broad substrate scope, making them attractive for modern organic synthesis. mkuniversity.ac.innih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1-dicyclohexyl-3-phenylthiourea |

| 3-phenyl-1,4,2-dioxazol-5-one |

| Aniline (B41778) |

| Aniline hydrochloride |

| Benzoyl isothiocyanate |

| Carbon disulfide |

| Cyrene |

| Cyanamide |

| Cyclohexylamine (B46788) |

| Dicyclohexylamine |

| Dihydrolevoglucosenone |

| Eosin Y |

| Hydrogen peroxide |

| o-Iodoxybenzoic acid |

| Phenyl isocyanate |

| Phenyliodine(III) diacetate |

| Rhodamine B |

Mechanistic Elucidation of Urea Bond Formation Pathways

The synthesis of this compound is fundamentally achieved through the formation of a urea linkage. This process is a classic example of a nucleophilic addition reaction, specifically involving the interaction between an isocyanate and a secondary amine. The primary pathway for the formation of this compound involves the reaction of phenyl isocyanate with dicyclohexylamine. Understanding the mechanism of this transformation is critical for optimizing reaction conditions and maximizing yield.

The generally accepted mechanism proceeds through a stepwise pathway involving a zwitterionic intermediate. The nitrogen atom of dicyclohexylamine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the highly electrophilic carbonyl carbon of the phenyl isocyanate group. The electrophilicity of this carbon is enhanced by the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

The key steps of the uncatalyzed reaction are as follows:

Nucleophilic Attack: The secondary amine nitrogen of dicyclohexylamine attacks the central carbon atom of the isocyanate group (–N=C=O) in phenyl isocyanate.

Formation of a Zwitterionic Intermediate: This addition leads to the formation of a transient, unstable zwitterionic intermediate. In this species, the amine nitrogen bears a formal positive charge, and the isocyanate oxygen carries a formal negative charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs. The proton attached to the now-positive nitrogen is transferred to the negatively charged oxygen atom. This step can be facilitated by a solvent molecule or another molecule of dicyclohexylamine acting as a base.

Product Formation: The proton transfer neutralizes the charges and results in the formation of the stable, neutral this compound molecule.

The table below summarizes the roles of the primary reactants in this mechanistic pathway.

| Reactant | Chemical Role | Active Site | Mechanistic Function |

|---|---|---|---|

| Dicyclohexylamine | Nucleophile | Nitrogen Atom (N-H) | Initiates the reaction by donating its lone pair of electrons to the electrophilic carbon. Also serves as the proton source in the final step. |

| Phenyl Isocyanate | Electrophile | Isocyanate Carbon (N=C=O) | Accepts the electron pair from the nucleophile, leading to the formation of the initial C-N bond. |

The kinetics of this reaction are significantly influenced by the reaction conditions, including the solvent and the presence of catalysts. While the reaction can proceed without a catalyst, its rate can be substantially increased. This has led to the proposal of several mechanistic pathways, primarily differing in the nature of the species that facilitates the proton transfer step.

Research into the kinetics of isocyanate-amine reactions suggests that the reaction can be subject to autocatalysis, where an excess of the amine reactant also serves as a catalyst for the proton transfer step.[11, 12] In this scenario, a second molecule of dicyclohexylamine abstracts the proton from the nitrogen of the zwitterionic intermediate, facilitating the formation of the final product and regenerating the amine catalyst. This is often referred to as a termolecular pathway.

The table below compares the uncatalyzed and amine-catalyzed pathways.

| Pathway | Key Feature | Rate-Determining Step | Kinetic Order (in Amine) | Notes |

|---|---|---|---|---|

| Uncatalyzed (Bimolecular) | Direct reaction between one molecule of amine and one molecule of isocyanate. | Often considered the initial nucleophilic attack or the subsequent intramolecular proton transfer. | First Order | Dominant in non-polar solvents or at low amine concentrations. |

| Amine-Catalyzed (Termolecular / Autocatalysis) | A second molecule of amine facilitates the proton transfer from the zwitterionic intermediate. | Formation of the termolecular encounter complex. | Second Order | Becomes significant at higher amine concentrations and in solvents that can stabilize charged intermediates.[14, 15] |

Solvent polarity plays a crucial role in mediating the reaction mechanism. Polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), are known to accelerate the reaction. They can stabilize the charge separation in the zwitterionic intermediate, lowering the activation energy for its formation and subsequent rearrangement. In contrast, non-polar solvents like toluene (B28343) or hexane (B92381) provide less stabilization for charged intermediates, which can favor alternative concerted pathways or result in significantly slower reaction rates.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Analysis of 1,1-Dicyclohexyl-3-phenylurea Analogues

The crystal system and unit cell parameters are fundamental properties derived from X-ray diffraction data. For instance, the analogue dicyclohexylthiocarbamide, a thiourea (B124793) derivative, crystallizes in a monoclinic system with the space group P2(1)/c. nih.gov The unit cell parameters for this analogue are detailed in the table below. These parameters define the dimensions and angles of the repeating unit within the crystal lattice.

| Parameter | Value |

|---|---|

| Empirical formula | C13H24N2S |

| Formula weight | 240.41 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2(1)/c |

| Unit cell dimensions | a = 12.5908(9) Å b = 11.2158(9) Å c = 10.4255(8) Å |

| Volume | 1376.88(18) ų |

| Z | 4 |

| Density (calculated) | 1.160 Mg/m³ |

Hydrogen bonding plays a pivotal role in the supramolecular assembly of urea (B33335) derivatives. In analogues like N,N′-dicyclohexyl-N-(phthaloylglycyl)urea, intermolecular N—H···O hydrogen bonds are the primary interactions that dictate the crystal packing. nih.gov These interactions form chains of molecules within the crystal lattice. nih.gov Specifically, the N-H group of the urea acts as a hydrogen bond donor, while the carbonyl oxygen serves as the acceptor. nih.gov In the solid state of dicyclohexylthiocarbamide, similar intermolecular N–H···S hydrogen bonds are observed, which stabilize the crystal structure. nih.gov It is highly probable that this compound would also exhibit N—H···O hydrogen bonding, influencing its solid-state architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. While specific, detailed spectral assignments for this compound are not provided in the available search results, data for the closely related compound N-cyclohexyl-N'-phenylurea and other urea derivatives offer valuable comparative information.

The ¹H NMR spectrum of a urea derivative provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals details about the carbon skeleton. For a compound like this compound, one would expect to see characteristic signals for the protons on the phenyl ring and the cyclohexyl groups in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the urea moiety, as well as for the carbons of the aromatic and aliphatic rings. The chemical shifts of these signals are influenced by the electronic environment of the nuclei. For comparison, ¹H and ¹³C NMR spectral data are available for the analogue N-cyclohexyl-N'-phenylurea. nih.govresearchgate.net

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic (Phenyl) | ~7.0 - 7.5 |

| ¹H | N-H (Urea) | Variable, often broad |

| ¹H | Cyclohexyl | ~1.0 - 4.0 |

| ¹³C | Carbonyl (Urea) | ~155 - 165 |

| ¹³C | Aromatic (Phenyl) | ~120 - 140 |

| ¹³C | Cyclohexyl | ~25 - 55 |

NMR spectroscopy is an invaluable technique for monitoring the progress of chemical reactions and assessing the purity of the resulting products. researchgate.netacs.org In the synthesis of urea derivatives, ¹H NMR can be used to follow the disappearance of starting material signals and the appearance of product signals over time. rsc.org This allows for the determination of reaction kinetics and optimization of reaction conditions.

For purity assessment, quantitative NMR (qNMR) can be employed. nih.govstackexchange.com By integrating the signals corresponding to the target compound and comparing them to the integrals of known impurities or a certified internal standard, the purity of a sample can be accurately determined. acs.org This method is non-destructive and provides a direct measure of the molar concentration of different species in a sample. nih.gov The presence of residual solvents or unreacted starting materials in a sample of this compound could be readily detected and quantified using this technique.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₉H₂₈N₂O), the theoretical monoisotopic mass is calculated to be 300.22015 Da. uni.lu HRMS analysis would be expected to yield an experimental mass measurement within a few parts per million (ppm) of this theoretical value, thereby confirming the compound's elemental composition.

In addition to exact mass determination, techniques such as ion mobility-mass spectrometry can provide information about the molecule's size and shape through the measurement of its collision cross section (CCS). While experimental data for this compound is not widely published, theoretical CCS values can be predicted for various adducts of the molecule. These predictions are valuable for identifying the compound in complex mixtures and for gaining preliminary structural insights. uni.lu

Below is a table of predicted collision cross section values for different ionic adducts of this compound, calculated using computational methods. uni.lu

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 301.22743 | 172.7 |

| [M+Na]⁺ | 323.20937 | 170.6 |

| [M+K]⁺ | 339.18331 | 167.9 |

| [M+NH₄]⁺ | 318.25397 | 186.0 |

| [M-H]⁻ | 299.21287 | 180.6 |

| [M+HCOO]⁻ | 345.21835 | 189.9 |

| [M+CH₃COO]⁻ | 359.23400 | 209.1 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

The following table outlines the expected IR absorption bands and their corresponding vibrational modes for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (-NH-) | 3350 - 3250 | Medium |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Cyclohexyl Rings (-CH₂-) | 2950 - 2850 | Strong |

| C=O Stretch (Urea Amide I) | Urea Carbonyl | 1680 - 1630 | Strong |

| N-H Bend (Urea Amide II) | -C(=O)NH- | 1580 - 1520 | Medium-Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | Medium-Variable |

| C-N Stretch | Urea and Amine | 1350 - 1200 | Medium |

Exploration of Advanced Spectroscopic Methods for Molecular Structure and Dynamics

While HRMS and IR spectroscopy provide fundamental structural information, a deeper understanding of the three-dimensional structure, conformational preferences, and dynamic behavior of this compound requires the use of more advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments, such as 2D-NMR (COSY, HSQC, HMBC), would be indispensable for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) experiments could reveal through-space correlations between protons, providing critical information about the molecule's preferred conformation and the spatial orientation of the dicyclohexyl and phenyl groups relative to each other. These techniques are vital for understanding the steric interactions that dictate the molecule's shape.

X-ray Crystallography: For a crystalline sample, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding patterns involving the urea's N-H and C=O groups, which govern the crystal packing.

Advanced Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) experiments could be employed to study the fragmentation pathways of the protonated molecule. By systematically breaking the molecule apart and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the atoms and confirm the positions of the substituents on the urea core. This detailed fragmentation analysis provides a powerful method for structural confirmation.

The application of these advanced methods would allow for a comprehensive characterization of this compound, moving beyond a simple 2D representation to a detailed understanding of its complex structure and dynamic properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on 1,1-Dicyclohexyl-3-phenylurea

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost. nih.govrsc.org

DFT calculations can predict the electronic structure of this compound, offering a detailed picture of its molecular orbitals and electron density distribution. From the electronic structure, a variety of reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, help in understanding and predicting the chemical behavior of the molecule. rsc.org

Key electronic properties and reactivity descriptors that can be determined for this compound using DFT are summarized in the table below.

| Descriptor | Definition | Predicted Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the highest energy orbital containing electrons. Related to the ability to donate electrons. | The phenyl group and urea (B33335) linkage would likely contribute significantly to the HOMO, indicating these sites as potential centers for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the lowest energy orbital without electrons. Related to the ability to accept electrons. | The LUMO is likely to be centered on the phenylurea moiety, suggesting this region's susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. | The magnitude of the gap would provide a measure of the molecule's kinetic stability and polarizability. |

| Ionization Potential (IP) | The energy required to remove an electron. | Calculated from the HOMO energy, it would quantify the molecule's resistance to oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added. | Calculated from the LUMO energy, it would indicate the molecule's propensity to be reduced. |

| Global Hardness (η) | A measure of resistance to change in electron distribution. | A higher value would suggest greater stability. |

| Global Softness (S) | The reciprocal of global hardness, indicating the capacity to accept electrons. | A higher value would imply greater reactivity. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | Would provide insight into the molecule's overall electronic character. |

| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | This would quantify the molecule's electrophilic nature. |

Studies on similar urea-based compounds have successfully utilized these descriptors to rationalize their biological activities and reaction mechanisms. nih.gov

The conformational landscape of this compound is complex due to the rotational freedom of the two cyclohexyl rings and the phenyl group. Computational methods are essential for exploring the potential energy surface and identifying stable conformers. nih.govsapub.org The bulky dicyclohexyl groups introduce significant steric hindrance, which plays a crucial role in determining the preferred three-dimensional structure. sapub.org

A systematic conformational search, often coupled with DFT geometry optimizations, can identify the low-energy conformers. nih.govnih.gov For each stable conformer, relative energies can be calculated to determine their population at a given temperature. The results of such an analysis would highlight the most likely shapes the molecule adopts, which is critical for understanding its interactions with other molecules, such as receptors or enzymes.

| Computational Method | Application to this compound | Expected Outcome |

| Molecular Mechanics (MM) | Initial rapid screening of a large number of possible conformations. | Identification of a set of plausible low-energy conformers. |

| DFT Geometry Optimization | More accurate calculation of the geometry and energy of the conformers identified by MM. | Precise structures and relative energies of the most stable conformers. |

| Boltzmann Distribution Analysis | Calculation of the population of each conformer at a specific temperature based on their relative energies. | A statistical representation of the conformational ensemble. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide a dynamic view of this compound's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its flexibility and its interactions with its environment, such as a solvent or a biological membrane. For instance, MD simulations have been used to investigate the interaction of urea with cellulose (B213188) in an aqueous environment. researchgate.net

For this compound, an MD simulation could reveal:

The dynamics of the cyclohexyl ring conformations (e.g., chair-boat interconversions).

The rotational dynamics of the phenyl group.

The stability of intramolecular hydrogen bonds.

The solvation structure of the molecule in different solvents.

The binding dynamics of the molecule to a protein target, if one is known. mdpi.com

Computational Elucidation of Mechanistic Pathways and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. d-nb.info For this compound, this could involve studying its synthesis, degradation, or its role as a catalyst or inhibitor. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. nih.gov

The activation energy of a reaction, which determines its rate, is the energy difference between the reactants and the transition state. researchgate.net By locating the transition state structure and calculating its energy, one can gain a quantitative understanding of the reaction kinetics. nih.govrsc.org For example, a computational study could elucidate the mechanism of the reaction between phenyl isocyanate and dicyclohexylamine (B1670486) to form this compound, or its potential hydrolysis pathways.

Application of Cheminformatics in Urea Compound Research

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. ontosight.ai In the context of urea compounds, cheminformatics plays a significant role in drug discovery and materials science. nih.govresearchgate.net Large databases of chemical compounds, such as CHEMBL and ZINC, contain numerous urea derivatives. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) studies are a key application of cheminformatics. researchgate.net By building mathematical models that correlate the structural or physicochemical properties of a series of urea compounds with their biological activity, QSAR can be used to predict the activity of new, unsynthesized compounds. researchgate.net This approach helps to prioritize which compounds to synthesize and test, saving time and resources. For a compound like this compound, its properties could be used as a data point in a larger QSAR study of anti-inflammatory or anticancer agents. ontosight.aiacs.org

Chemical Reactivity and Derivatization

Investigation of Reaction Pathways and Transformation Mechanisms

The synthesis of 1,1-Dicyclohexyl-3-phenylurea can be achieved through various methods. A common approach involves the reaction of phenyl isocyanate with dicyclohexylamine (B1670486). This reaction can be performed in different solvents or even under solvent-free conditions. For instance, the use of Cyrene as a solvent has been reported. smolecule.com Another method involves the reaction of cyclohexylamine (B46788) with phenylcarbamoyl-benzoic acid sulfimide (B8482401) in acetone. prepchem.com

Recent advancements have explored visible-light-induced methods. One such strategy involves the decarboxylation of 3-phenyl-1,4,2-dioxazol-5-one (B8146842) in the presence of dicyclohexylamine under blue LED irradiation to produce this compound. mdpi.comnih.gov This method is notable for being catalyst-free. mdpi.com Additionally, a visible-light-promoted oxidative desulfurization of isothiocyanates in the presence of amines using molecular oxygen has been developed for the synthesis of unsymmetrical ureas, including this compound. rsc.org

The compound can also be formed through the hydroalumination of ketenimines followed by a reaction with phenyl isocyanate. acs.org Furthermore, it has been identified as a transformation product of certain tire rubber-derived compounds found in urban runoff. usask.caresearchgate.netacs.org

Like other urea (B33335) derivatives, this compound can undergo hydrolysis under acidic or basic conditions, which would lead to the formation of dicyclohexylamine, aniline (B41778), and carbon dioxide. smolecule.com

Synthetic Strategies for Analogues and Functionalized Derivatives

The synthesis of analogues and functionalized derivatives of this compound often involves similar synthetic principles. For instance, various substituted phenylureas can be synthesized by reacting the corresponding aniline with sodium cyanate (B1221674) in an acetic acid-water mixture. ucl.ac.be Unsymmetrical ureas can also be prepared through the reaction of 3-phenyl dioxazolones with a range of amines under visible light. mdpi.com

Another strategy involves the reaction of amines with isothiocyanates under visible light and oxygen to produce a variety of unsymmetrical ureas. rsc.org The synthesis of 1,3-dicyclohexyl-5-phenylimidazolidine-2,4-dione, a derivative, has been achieved by reacting 1,3-dicyclohexylurea (B42979) with phenylglyoxal. ucl.ac.be

Palladium-catalyzed reactions have also been employed for the synthesis of urea derivatives. For example, N-arylureas can be used as ligands in the palladium-catalyzed heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes to prepare 2-substituted indolines. nih.govacs.org

The following table summarizes some synthetic methods for this compound and its analogues:

| Starting Materials | Reagents/Conditions | Product | Reference |

| Phenyl isocyanate, Dicyclohexylamine | Cyrene or solvent-free | This compound | smolecule.com |

| Phenylcarbamoyl-benzoic acid sulfimide, Cyclohexylamine | Acetone | 1-phenyl-3-cyclohexylurea | prepchem.com |

| 3-Phenyl-1,4,2-dioxazol-5-one, Dicyclohexylamine | Blue LED, CH3OH | This compound | mdpi.comnih.gov |

| Phenyl isothiocyanate, Dicyclohexylamine | Visible light, O2 | This compound | rsc.org |

| Aniline, Sodium cyanate | Acetic acid/water | Substituted phenylureas | ucl.ac.be |

| 1,3-Dicyclohexylurea, Phenylglyoxal | - | 1,3-Dicyclohexyl-5-phenylimidazolidine-2,4-dione | ucl.ac.be |

Role as a Ligand in Metal-Catalyzed Reactions

Urea derivatives, including N-phenylureas, have gained attention as effective and often inexpensive ligands in metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions.

N-Phenylurea has been demonstrated to be a highly efficient, phosphine-free ligand for palladium-catalyzed Heck and Suzuki reactions. researchgate.net It has been successfully used in the coupling of aryl bromides and iodides with high turnover numbers. researchgate.net The use of N-phenylurea as a ligand allows for room-temperature Suzuki reactions in alcohol-water media under aerobic conditions with low catalyst loadings. researchgate.net

The effectiveness of N-arylureas as ligands has also been shown in the palladium-catalyzed heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. nih.govacs.org In these reactions, N-arylureas have been found to outperform traditional phosphine (B1218219) ligands. nih.govacs.org Computational and experimental studies suggest that the urea acts as a monodentate N-bound ureate ligand. acs.org

Urea and its derivatives are versatile ligands in coordination chemistry due to their ability to coordinate with metal centers through various modes. researchgate.net While simple ureas often coordinate as monodentate ligands through the oxygen atom, they can also exhibit N,O-bidentate coordination or act as bridging ligands. rjpbcs.comprimescholars.com The coordination mode can be influenced by the nature of the metal ion. For example, Pd(II) tends to coordinate to the nitrogen atom of urea, whereas metals like Fe(III), Zn(II), and Cu(II) typically coordinate to the oxygen atom. rjpbcs.comprimescholars.com

The deprotonation of urea can lead to the formation of a monoanionic ligand that can adopt different coordination modes. rjpbcs.comprimescholars.com The versatility of urea-based ligands makes them valuable in the design of various metal complexes with specific catalytic or material properties. researchgate.net The development of polydentate ligands incorporating urea fragments allows for the creation of molecules with tunable coordination abilities. mdpi.com

The following table highlights the application of urea-based ligands in catalysis:

| Reaction Type | Catalyst System | Ligand Type | Key Findings | Reference |

| Heck and Suzuki Reactions | Palladium | N-Phenylurea | Highly efficient, phosphine-free, room temperature reactions. | researchgate.net |

| Heteroannulation | Palladium | N-Arylureas | Outperforms phosphine ligands, monodentate N-binding. | nih.govacs.org |

| N-Arylation | Copper(II) acetylacetonate | - (Ligand-free) | Mild conditions for the N-arylation of phenylurea with aryl boronic acids. | tandfonline.com |

Investigation of Supramolecular Interactions in Solution Phase

Urea derivatives are well-known for their ability to form strong and directional hydrogen bonds, which plays a crucial role in their supramolecular chemistry. The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor.

This hydrogen-bonding capability allows urea-based molecules to self-assemble into various supramolecular structures, such as tapes and helices. In the case of bis-urea compounds, these interactions can lead to the formation of extended, robust networks. This property is fundamental to their application as building blocks in supramolecular polymers and gels.

Studies on bis-urea receptors have shown their high selectivity for certain anions, such as carboxylates, in solution. rsc.org For example, 1,1'-(1,2-phenylene)bis(3-phenylurea) (B1211694) demonstrates excellent selectivity for carboxylate anions, forming a stable complex through multiple hydrogen bonds. rsc.org The steric effects of substituents on the urea, such as the cyclohexyl groups in this compound, can influence the solubility and aggregation behavior of these supramolecular assemblies.

Supramolecular Chemistry and Crystal Engineering

Analysis of Intermolecular Hydrogen Bonding and Weak Interactions

The solid-state architecture of 1,1-dicyclohexyl-3-phenylurea and related compounds is significantly influenced by a network of intermolecular forces. These interactions, ranging from strong hydrogen bonds to weaker contacts, dictate the packing of molecules in the crystal lattice. acs.orgrsc.orgnih.gov

N-H...O Hydrogen Bond Motifs in Urea (B33335) Frameworks

The urea functional group is a powerful motif for directing self-assembly due to its ability to form strong and directional N-H...O hydrogen bonds. jst.go.jptue.nl The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H groups serve as donors. researchgate.net In many crystalline phenylurea derivatives, a common and robust motif is the formation of a one-dimensional tape or chain structure, often described as an α-tape. This is characterized by a bifurcated system of hydrogen bonds where the molecules are linked into a head-to-tail arrangement. tue.nliucr.orgnih.gov Specifically, amide-N-H⋯O(amide) hydrogen bonds can link molecules via an eight-membered {⋯HNCO}2 synthon. iucr.org The strength and directionality of these N-H...O bonds are fundamental to the predictable aggregation of urea-based molecules. tue.nl

Formation of Supramolecular Architectures and Self-Assembled Systems

The predictable and robust hydrogen-bonding patterns of the urea group are extensively utilized to construct well-defined supramolecular architectures. jst.go.jpresearchgate.net Through rational design, urea derivatives can be programmed to self-assemble into a variety of structures, including discrete capsules, extended polymers, and functional soft materials like gels. jst.go.jp The interplay of N-H...O hydrogen bonds, π-π stacking interactions between phenyl rings, and van der Waals forces governs the hierarchical assembly of these systems. tue.nl

For instance, bis-urea compounds, which contain two urea functionalities, are particularly effective at forming extensive, ordered networks. tue.nl The steric bulk of the dicyclohexyl groups in this compound can influence the packing of these assemblies, potentially leading to the formation of porous structures or modulating the properties of the resulting materials. The self-assembly process can be influenced by external factors such as solvent and temperature, allowing for a degree of control over the final supramolecular structure. scispace.com

Application of Crystal Engineering Principles to Urea Derivatives

Crystal engineering provides a framework for designing and controlling the solid-state structures of molecules to achieve specific material properties. rsc.orgcapes.gov.br For urea derivatives, this involves leveraging the predictable nature of the N-H...O hydrogen bond and understanding the influence of other, weaker interactions. rsc.orgcapes.gov.br

Rational Design of Solid-State Structures

The rational design of solid-state structures of urea derivatives focuses on controlling the intermolecular interactions to produce desired crystalline arrangements. jst.go.jprsc.org By modifying the substituents on the urea core, it is possible to tune the balance of interactions and direct the self-assembly towards a specific architecture. tue.nl For example, the introduction of different aromatic or aliphatic groups can influence the formation of different hydrogen-bonding motifs or encourage other interactions like π-π stacking. nih.gov Computational methods are increasingly used to predict the stability of different potential crystal structures, aiding in the rational design process. nih.govrsc.org The goal is to create materials with tailored properties, such as specific optical or mechanical responses, based on the precise arrangement of molecules in the crystal. capes.gov.br

Studies on Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of urea derivatives. google.comresearchgate.netrsc.org Different polymorphs of the same compound can exhibit distinct physical properties, and their formation can be sensitive to crystallization conditions such as solvent and temperature. scispace.comacs.org Studies on azobenzene (B91143) bis-urea gelators have shown that they can form two different morphs depending on the solvent and kinetic factors. scispace.comacs.org The investigation of polymorphism in urea-based systems is crucial for understanding the fundamentals of crystal growth and for ensuring the reproducibility of material properties. researchgate.netrsc.org Characterization techniques such as X-ray diffraction, differential scanning calorimetry, and spectroscopy are used to identify and distinguish between different polymorphic forms. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | 5765-54-8 bldpharm.com | C19H28N2O uni.lu | 300.44 sigmaaldrich.com | Two cyclohexyl groups on one nitrogen, one phenyl group on the other. uni.lu |

| 1-Cyclohexyl-3-phenylurea (B1593960) | 86759-64-0 letopharm.com | C13H18N2O letopharm.com | 218.29 letopharm.com | One cyclohexyl and one phenyl group. letopharm.com |

| 3,3'-Dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea | 58890-25-8 | C27H36N4O2 | 448.6 | Bis-urea with cyclohexyl substituents and a methylenebis(phenylene) linker. |

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea | Not explicitly found | C13H10ClN3O3 iucr.org | 291.69 iucr.org | Phenyl rings substituted with chloro and nitro groups. iucr.org |

Applications in Advanced Materials Science

Integration into Polymer Systems

1,1-Dicyclohexyl-3-phenylurea has been investigated for its potential to be integrated into polymer systems, both as an additive to modify existing polymers and as a component in the creation of new urea-based polymeric structures.

Research has shown that this compound can function as an effective additive in polymer matrices, particularly in rubbers. It has been identified as an anti-exposure cracking agent for sulfur-vulcanizable rubbers, such as butadiene-styrene copolymers. google.com When incorporated into these rubber compositions, it helps to control cracking caused by exposure to elements like ozone. google.com Studies have demonstrated its ability to enhance the service life of natural and synthetic rubber products by improving their resistance to dynamic and static exposure cracking. google.com This compound is also associated with tire rubber manufacturing and has been detected in urban runoff, indicating its use as a tire additive. acs.orgusask.caresearchgate.netusask.caresearchgate.net

Table 1: Effect of this compound on Rubber Cracking

| Stock | Cracking Agent | 8 Hrs | 24 Hrs | 48 Hrs | 56 Hrs |

|---|---|---|---|---|---|

| I | None | Slight | Severe | - | - |

| II | This compound | None | Slight | Slight | Severe |

Data adapted from patent information describing the evaluation of anti-exposure cracking agents under dynamic conditions in an ozone-rich atmosphere. google.com

The urea (B33335) functional group is a key component in the synthesis of various polymers, including urea-formaldehyde resins and polyurethanes. google.comirispublishers.com While direct polymerization of this compound is not extensively documented in the provided search results, the synthesis of other urea derivatives for polymer applications provides context for its potential use. For instance, unsymmetrical disubstituted ureas are effective anti-exposure cracking agents in rubber vulcanizates. google.com The synthesis of various phenylurea derivatives is a subject of interest for creating new polymers. orgsyn.orgresearchgate.net Additionally, the reaction of amines with isocyanates is a fundamental method for producing urea derivatives that can serve as monomers or building blocks for polymers. nih.gov

Development of Functional Materials

This compound and its derivatives are explored for their role in developing functional materials with specific properties. The urea group's ability to form strong hydrogen bonds is a key feature in the design of such materials. For example, bis-urea compounds, which share the urea functionality, are known to form robust hydrogen-bonded networks, a critical property for developing responsive materials like hydrogels and materials with thixotropic or shape-memory properties. While the direct application of this compound in these specific functional materials is not detailed, its structural similarity to other functional ureas suggests its potential in this area. It has also been used as a catalyst system component for the ring-opening polymerization of lactones to produce recyclable polyesters. nsf.gov

Advanced Characterization of Material Properties

The characterization of materials containing this compound and related compounds involves a variety of advanced analytical techniques. High-resolution mass spectrometry (HRMS) is a crucial tool for identifying and quantifying trace amounts of this compound and other tire-related additives in environmental samples like urban runoff. acs.orgusask.caacs.org Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are essential for elucidating the chemical structure of newly synthesized urea derivatives. rsc.orgmdpi.com Mass spectrometry, including techniques like electrospray ionization (ESI-MS), is used to confirm the molecular weight and fragmentation patterns of these compounds. rsc.org For polymeric materials, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to analyze the polymer structure and confirm the initiation mechanism in polymerization reactions. nsf.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butadiene |

| Styrene |

| Ozone |

| Urea-formaldehyde |

| Polyurethane |

Environmental Chemical Investigations and Analytical Methodologies

Occurrence and Distribution in Environmental Samples

Recent environmental monitoring studies have increasingly reported the presence of 1,1-Dicyclohexyl-3-phenylurea in environmental matrices, highlighting its prevalence in urbanized areas.

Detection in Urban Runoff and Snowmelt

Scientific investigations have confirmed the presence of this compound in urban runoff and snowmelt, indicating its release into the aquatic environment from urban sources. In a study of a cold-climate Canadian city, DCPU was detected in both stormwater and snowmelt samples. acs.orgresearchgate.netacs.orgusask.ca Another study conducted in Leipzig, Germany, also identified this compound in road and background snow samples, with concentrations varying across different sampling sites. nih.gov

A study in Seattle, WA, also detected 1-cyclohexyl-3-phenylurea (B1593960) in stormflow at a concentration of approximately 65 ng/L. naturaldes.com Research in an Australian urban tributary also identified the presence of 1-cyclohexyl-3-phenylurea (CPU) among other cyclic amines. desi.qld.gov.au

The following table summarizes the concentrations of this compound detected in various environmental samples as reported in the literature.

| Environmental Matrix | Location | Concentration Range | Reference |

| Snowmelt | Saskatoon, Canada | >80 ng/L (mean) | acs.orgacs.org |

| Stormwater | Saskatoon, Canada | ~60 µg/L (average for a group of tire-related compounds) | acs.orgresearchgate.netacs.org |

| Road Snow | Leipzig, Germany | 6 ng/L to 22 µg/L | nih.gov |

| Stormflow | Seattle, WA, USA | ~65 ng/L | naturaldes.com |

Association with Tire Rubber Degradation Products

The occurrence of this compound in urban environments is strongly linked to the degradation of tire rubber. Several studies have identified this compound as a tire rubber-derived contaminant. acs.orgresearchgate.netacs.orgnih.govnaturaldes.com It is often detected alongside other known tire wear markers, such as N,N'-diphenylguanidine (DPG), N,N'-dicyclohexylurea (DCU), and the transformation products of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), like 6PPD-quinone. acs.orgresearchgate.netacs.orgnih.govnaturaldes.com The consistent co-occurrence of these compounds in environmental samples strongly suggests a common source from tire wear particles (TWPs). secure-platform.commdpi.com

Advanced Analytical Detection and Quantification Methods

The accurate detection and quantification of this compound in complex environmental matrices necessitate the use of advanced analytical techniques capable of providing high sensitivity and selectivity.

Solid-Phase Extraction Coupled with Liquid Chromatography/Mass Spectrometry (SPE-LC/MS)

A widely employed technique for the analysis of this compound in aqueous samples is solid-phase extraction (SPE) followed by liquid chromatography coupled with mass spectrometry (LC-MS). thermofisher.comchromatographyonline.comupf.edu SPE serves as a crucial sample preparation step to isolate and pre-concentrate the analyte from the sample matrix, thereby enhancing detection limits. Various SPE sorbents and LC-MS parameters have been utilized for the analysis of phenylurea compounds. For instance, C18 columns are commonly used for the separation of these herbicides. chromatographyonline.com

In a study analyzing tire rubber-derived contaminants, samples were processed using SPE cartridges prior to analysis by an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer. acs.orgregulations.gov The use of online SPE systems has also been explored to automate and streamline the sample preparation and analysis workflow for emerging contaminants in environmental water samples. thermofisher.com

High-Resolution Mass Spectrometry Techniques for Trace Analysis

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the trace analysis of emerging contaminants like this compound in environmental samples. acs.orgnaturaldes.comupf.edulcms.cz HRMS instruments, such as Quadrupole-Orbitrap and Quadrupole Time-of-Flight (QTOF) mass spectrometers, offer high mass accuracy and resolution, which aids in the confident identification of target compounds and allows for the screening of unknown contaminants. acs.orgnaturaldes.comlcms.cz

For example, a study on tire rubber-derived contaminants in urban runoff utilized a Q-Exactive HF Quadrupole-Orbitrap mass spectrometer for analysis. acs.org This instrument was operated in full scan/all ion fragmentation (AIF) mode, allowing for both the detection of parent ions and the generation of fragmentation data for structural confirmation. lcms.cz The high sensitivity of HRMS is crucial for detecting the low concentrations at which these contaminants are often present in the environment.

Development of Methodologies for Complex Environmental Matrices

The analysis of this compound in complex environmental matrices such as urban runoff and snowmelt presents significant analytical challenges due to the presence of a multitude of interfering compounds. researchgate.netdiva-portal.orgnih.gov The development of robust analytical methodologies is therefore critical for obtaining accurate and reliable data.

The heterogeneity of tire-road wear particles (TRWPs) in terms of their physical and chemical properties adds to the complexity of the analytical workflow. researchgate.netdiva-portal.org Methodologies often involve a combination of sophisticated sample preparation techniques, such as SPE, and advanced analytical instrumentation like UHPLC-HRMS. acs.orgthermofisher.comregulations.gov The development of these methods requires careful optimization of various parameters, including the choice of SPE sorbent, LC column, mobile phase composition, and mass spectrometer settings, to minimize matrix effects and achieve the desired sensitivity and selectivity. chromatographyonline.comupf.eduregulations.gov The ongoing research in this area focuses on developing more efficient and high-throughput methods for the comprehensive analysis of tire-related contaminants in the environment. secure-platform.comnih.gov

Chemical Fate and Transformation Pathways in Environmental Systems

Investigation of Degradation Mechanisms

The degradation of phenylurea compounds in the environment can occur through both biological (biotic) and chemical (abiotic) pathways. Microbial activity is often the primary driver of degradation for this class of compounds tandfonline.comcsic.es.

Biotic Degradation: Microbial transformation is a key process in the environmental breakdown of phenylurea herbicides tandfonline.com. For many phenylureas, degradation is initiated by the N-demethylation or N-dealkylation of the urea (B33335) side chain, followed by hydrolysis of the urea bridge to form aniline (B41778) derivatives oup.com. Fungi and bacteria have been identified as capable of degrading various phenylurea herbicides csic.esoup.com. For instance, a bacterial consortium has been shown to degrade phenylurea herbicides, highlighting the role of microbial communities in their natural attenuation csic.es. While specific studies on this compound are not readily available, it is plausible that a similar degradation pathway involving the cleavage of the cyclohexyl and phenyl groups from the urea structure could occur.

Abiotic Degradation: Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of phenylurea compounds in the environment tandfonline.comresearchgate.netkuleuven.be. Phenylureas are generally stable to chemical hydrolysis under typical environmental pH conditions oup.com. However, photodegradation can occur, especially in sunlit surface waters, leading to partial degradation and the formation of transformation products oup.com. The rate and extent of photodegradation would depend on factors such as the presence of photosensitizing substances in the water tandfonline.comkuleuven.be. For dicyclohexylcarbodiimide, a related compound, the estimated atmospheric half-life due to reaction with hydroxyl radicals is about 19 hours, suggesting that atmospheric degradation could be a relevant pathway if the compound is volatile nih.gov.

Studies on Environmental Persistence and Mobility

The persistence and mobility of a chemical in the environment are crucial for understanding its potential to contaminate soil and groundwater. These properties are often assessed using parameters such as the half-life in soil (DT50) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Persistence: Studies on related phenylurea compounds provide an indication of the potential persistence of this compound. For example, phenylurea herbicides can be persistent in soil and water, necessitating the development of remediation techniques molaid.com. The persistence of these compounds is influenced by soil properties, such as organic matter content, and environmental conditions researchgate.net.

Mobility: The mobility of phenylurea compounds in soil is largely governed by their adsorption to soil particles, which is related to their hydrophobicity researchgate.net. Compounds with lower Koc values are generally more mobile and have a higher potential to leach into groundwater. While specific mobility data for this compound is not available, information on related compounds can be informative. For instance, some phenylurea herbicides are classified as mobile and are frequently detected in water environments molaid.com. The presence of two cyclohexyl groups in this compound suggests a higher degree of lipophilicity compared to single-ring substituted phenylureas, which could lead to stronger adsorption to soil organic matter and consequently lower mobility. However, its detection in urban runoff suggests it possesses some degree of mobility.

Research on plastic additives, including various ureas, in road runoff has highlighted their potential to be transported into aquatic environments guidechem.com. The following table summarizes findings on the concentrations of related compounds in environmental samples, which underscores their mobility.

| Compound Name | CAS Number | Sample Type | Concentration Range | Reference |

| This compound | 5765-54-8 | - | - | guidechem.comsigmaaldrich.combldpharm.com |

| N,N'-Dicyclohexylurea | 2387-23-7 | Human Serum | Not specified | caymanchem.comtaylorandfrancis.comnih.govwikipedia.orgnih.gov |

No specific concentration data was found for this compound in the reviewed literature.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 1,1-Dicyclohexyl-3-phenylurea?

- Methodological Answer : Synthesis optimization requires precise control of reaction stoichiometry, solvent selection (e.g., ethanol or acetone, based on solubility data ), and temperature (boiling point: 486.8°C at 760 mmHg ). Reaction progress can be monitored via TLC or HPLC, with purification steps involving recrystallization or column chromatography. Key parameters include minimizing side reactions (e.g., hydrolysis of urea groups) by maintaining anhydrous conditions.

Q. How can researchers determine the solubility profile of this compound for biological assays?

- Methodological Answer : Solubility testing should involve polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform, hexane) due to its hydrophobic cyclohexyl/phenyl substituents. Quantify solubility using UV-Vis spectroscopy or gravimetric analysis. Note that its density (1.08 g/cm³ ) and refractive index (1.565 ) can guide solvent compatibility. Pre-saturate solvents at 25°C and centrifuge to isolate undissolved material.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/MSHA-approved respirators to avoid inhalation of fine particles and wear chemical-resistant gloves (nitrile or neoprene) to prevent dermal exposure. Ensure mechanical exhaust ventilation in synthesis areas. In case of accidental exposure, follow first-aid measures: rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from purity variations or assay conditions. Perform orthogonal validation:

Reproduce experiments using standardized purity (≥95% by HPLC ).

Compare dose-response curves across cell lines (e.g., cancer vs. bacterial models).

Analyze structural analogs (e.g., 1,3-diphenylurea ) to isolate functional group contributions.

Cross-reference findings with computational studies (e.g., molecular docking) to identify binding site interactions .

Q. What advanced analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- HPLC-MS : Monitor degradation products (e.g., cyclohexylamine or phenylurea derivatives).

- NMR spectroscopy : Track structural changes (e.g., urea bond cleavage via <sup>13</sup>C NMR).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (flash point: 248.2°C ).

Buffer solutions (pH 2–12) should be prepared at 37°C to simulate physiological and extreme conditions .

Q. How can researchers design structure-activity relationship (SAR) studies for urea derivatives like this compound?

- Methodological Answer :

Synthetic diversification : Modify substituents (e.g., alkyl vs. aryl groups) using one-step protocols .

Computational modeling : Calculate electronic parameters (e.g., logP, PSA) to correlate with bioactivity.

Biological screening : Test analogs against target enzymes (e.g., epoxide hydrolases ) to identify key pharmacophores.

Prioritize compounds with low rotatable bond counts (e.g., 3 rotatable bonds in this compound ) to enhance metabolic stability.

Data Interpretation and Validation

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data for this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Validate data consistency via ANOVA for triplicate experiments. For outlier detection, apply Grubbs’ test. Ensure compliance with OECD guidelines for in vitro toxicology assays .

Q. How can researchers validate the purity of this compound batches synthesized in-house?

- Methodological Answer : Combine:

- Elemental Analysis (EA) : Compare experimental vs. theoretical C/H/N/O percentages (C19H28N2O, exact mass: 300.22034 ).

- DSC/TGA : Verify melting point consistency (literature range: 73–75°C for analogs ).

- HPLC-ELSD : Detect low-abundance impurities (<0.1%) using evaporative light scattering detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.